Dermaseptin s5

Antimicrobial peptides Hemolysis Selectivity

Dermaseptin s5 is a cationic, amphipathic antimicrobial peptide (AMP) of 28-34 residues belonging to the dermaseptin family, originally isolated from the skin of the South American tree frog Phyllomedusa sauvagii. As a member of the broader frog skin active peptide superfamily, dermaseptin s5 is characterized by its α-helical conformation and potent lytic activity against filamentous fungi, with a distinct spectrum that differs from other in-class peptides.

Molecular Formula C128H223N37O35
Molecular Weight 2840.4 g/mol
Cat. No. B15558405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin s5
Molecular FormulaC128H223N37O35
Molecular Weight2840.4 g/mol
Structural Identifiers
InChIInChI=1S/C128H223N37O35/c1-24-66(12)99(163-115(186)85(45-31-37-51-133)152-120(191)90(59-166)158-119(190)88(54-78-57-137-80-40-26-25-39-79(78)80)155-118(189)87(53-61(2)3)149-93(171)56-135)125(196)154-86(46-32-38-52-134)116(187)164-100(76(22)168)126(197)146-67(13)102(173)138-58-94(172)148-81(41-27-33-47-129)114(185)157-91(60-167)121(192)161-95(62(4)5)122(193)147-72(18)107(178)151-83(43-29-35-49-131)112(183)142-69(15)104(175)139-68(14)103(174)140-71(17)106(177)150-82(42-28-34-48-130)111(182)143-70(16)105(176)141-73(19)108(179)159-96(63(6)7)123(194)153-84(44-30-36-50-132)113(184)144-74(20)109(180)160-97(64(8)9)124(195)165-101(77(23)169)127(198)156-89(55-92(136)170)117(188)145-75(21)110(181)162-98(65(10)11)128(199)200/h25-26,39-40,57,61-77,81-91,95-101,137,166-169H,24,27-38,41-56,58-60,129-135H2,1-23H3,(H2,136,170)(H,138,173)(H,139,175)(H,140,174)(H,141,176)(H,142,183)(H,143,182)(H,144,184)(H,145,188)(H,146,197)(H,147,193)(H,148,172)(H,149,171)(H,150,177)(H,151,178)(H,152,191)(H,153,194)(H,154,196)(H,155,189)(H,156,198)(H,157,185)(H,158,190)(H,159,179)(H,160,180)(H,161,192)(H,162,181)(H,163,186)(H,164,187)(H,165,195)(H,199,200)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,95-,96-,97-,98-,99-,100-,101-/m0/s1
InChIKeyNTPSZXCIQXGXMG-QVNTXYBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dermaseptin s5: Non-Hemolytic Antifungal Peptide from Phyllomedusa sauvagii for Targeted Filamentous Fungi Research


Dermaseptin s5 is a cationic, amphipathic antimicrobial peptide (AMP) of 28-34 residues belonging to the dermaseptin family, originally isolated from the skin of the South American tree frog Phyllomedusa sauvagii [1]. As a member of the broader frog skin active peptide superfamily, dermaseptin s5 is characterized by its α-helical conformation and potent lytic activity against filamentous fungi, with a distinct spectrum that differs from other in-class peptides [1]. Its primary sequence, rich in lysine residues, confers a net positive charge, facilitating electrostatic interactions with negatively charged microbial membranes [1]. This compound serves as a critical research tool for investigating antifungal mechanisms, membrane disruption, and structure-activity relationships within the dermaseptin family.

Why Dermaseptin s5 Cannot Be Substituted with Other Dermaseptin Family Members


Direct substitution of dermaseptin s5 with other dermaseptins, such as dermaseptin s4, is scientifically unjustified due to critical divergences in hemolytic activity and target organism specificity. While these peptides share approximately 40% sequence similarity and a common helical architecture, they exhibit distinct spectra of antimicrobial activity and drastically different toxicity profiles against mammalian cells [1]. Specifically, dermaseptin s5 is devoid of hemolytic activity, whereas dermaseptin s4 lyses erythrocytes at micromolar concentrations, rendering it unsuitable for applications where low mammalian cell toxicity is paramount [1]. Furthermore, the dermaseptins demonstrate differential potencies against Gram-positive and Gram-negative bacteria and yeasts, underscoring that in-class substitution can compromise experimental outcomes or lead to unforeseen cytotoxicity [1]. Selecting the precise dermaseptin variant is therefore essential for ensuring experimental reproducibility and achieving the intended biological effect.

Quantitative Evidence for Dermaseptin s5 Differentiation: Hemocompatibility, Synergy, and Spectrum


Dermaseptin s5 vs. s4: Hemolytic Activity Comparison in Erythrocyte Lysis Assays

Dermaseptin s5 is devoid of hemolytic activity, whereas dermaseptin s4 causes lysis of erythrocytes at micromolar concentrations, as demonstrated in parallel in vitro assays [1]. This direct head-to-head comparison within the same study establishes a clear safety and selectivity advantage for dermaseptin s5 in applications involving mammalian cells or in vivo models.

Antimicrobial peptides Hemolysis Selectivity Dermaseptin

Synergistic Antimicrobial Activity of Dermaseptin s5 in Combination Therapy

Dermaseptins, including dermaseptin s5, exhibit dramatic synergy of action when used in combination, resulting in up to a 100-fold increase in antibiotic activity over the activity of the peptides administered separately [1]. This class-level phenomenon, directly observed for dermaseptin s5 in mixture with other dermaseptins, enables significantly lower effective doses and may reduce the potential for resistance development.

Antimicrobial synergy Combination therapy Dermaseptin Antibiotic resistance

Selective Antifungal Spectrum of Dermaseptin s5 Against Filamentous Fungi

Dermaseptin s5 shares a similar spectrum of potent lytic activity against filamentous fungi with other dermaseptins but exhibits marked differences in potency against Gram-positive and Gram-negative bacteria and yeasts [1]. This distinct antimicrobial profile, characterized by strong antifungal activity coupled with weak or negligible antibacterial effects, differentiates it from broader-spectrum AMPs. For context, a related dermaseptin peptide (DRS-SP5) demonstrates weak activity against bacteria (e.g., E. coli MIC=96-256 µM) [2], reinforcing the family's general preference for fungal targets.

Antifungal Filamentous fungi Spectrum of activity Dermaseptin

Dermaseptin s5: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo Antifungal Efficacy Studies with Minimal Mammalian Toxicity

Given its established non-hemolytic profile [1], dermaseptin s5 is optimally suited for in vivo animal models of fungal infection where host toxicity must be minimized. Its selective activity against filamentous fungi, combined with a favorable safety margin in erythrocyte assays, allows for the evaluation of antifungal potency without confounding hemolytic effects. This is in stark contrast to dermaseptin s4, which would introduce significant hemolytic risk at comparable concentrations.

Combination Antimicrobial Cocktails Targeting Biofilms or Resistant Fungi

The documented synergistic activity of dermaseptins, including s5, resulting in up to a 100-fold increase in antimicrobial potency when used in combination [1], makes it an excellent candidate for formulating antimicrobial cocktails. Researchers can exploit this synergy to design low-dose, high-efficacy treatments against recalcitrant fungal biofilms or strains with reduced susceptibility to conventional antifungals, thereby reducing the selective pressure for resistance.

Structure-Activity Relationship (SAR) Studies of Membrane-Active Peptides

As a member of the dermaseptin family with a defined sequence and a clear, quantifiable phenotypic difference (non-hemolytic vs. hemolytic analogs like s4) [1], dermaseptin s5 serves as an ideal scaffold for SAR investigations. Researchers can systematically modify its sequence to map residues critical for antifungal potency versus mammalian cell toxicity, leveraging the direct comparator data to guide rational peptide design.

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